

Application Note: Functionalization Strategies for -Methyl-1,2,4-thiadiazol-5-amine

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Compound of Interest

Compound Name: *N*-methyl-1,2,4-thiadiazol-5-amine

CAS No.: 100703-97-7

Cat. No.: B2982889

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-Methyl-1,2,4-thiadiazol-5-amine (CAS: 100703-97-7) Primary Class: 5-Amino-1,2,4-thiadiazoles Application: Bioisostere synthesis, Kinase inhibitor design, Fragment-based drug discovery (FBDD).

Executive Summary & Chemical Profile

-Methyl-1,2,4-thiadiazol-5-amine is a versatile heterocyclic building block characterized by an electron-deficient 1,2,4-thiadiazole core and an electron-donating exocyclic secondary amine. In medicinal chemistry, this scaffold serves as a bioisostere for thiazoles, pyridines, and oxadiazoles, offering distinct lipophilicity (

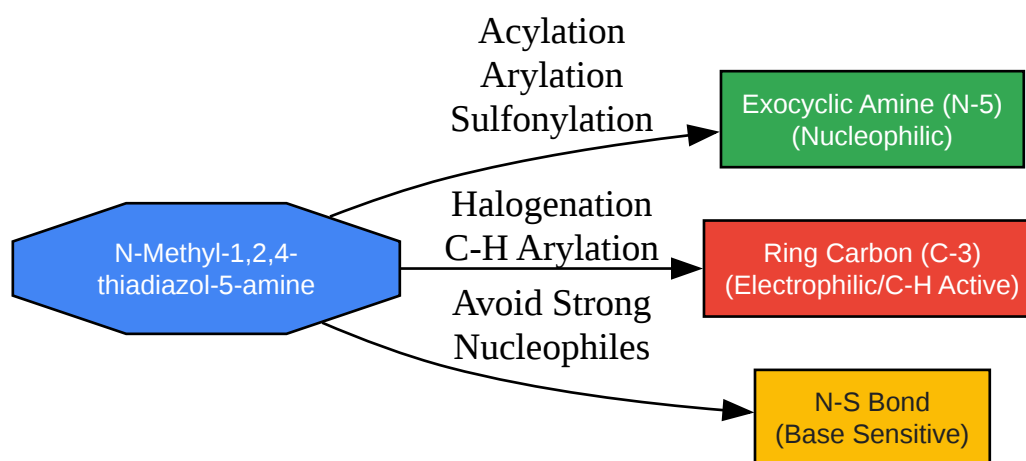
) and hydrogen-bonding vectors.

Key Reactivity Features:

- **Exocyclic Amine (N-5):** A secondary amine that acts as a nucleophile. It is the primary site for acylation, sulfonylation, and metal-catalyzed cross-coupling (Buchwald-Hartwig).
- **Ring Carbon (C-3):** Generally electron-deficient but activated by the C-5 amino group. It is susceptible to electrophilic halogenation and transition-metal-catalyzed C–H activation.

- Ring Stability Warning: The 1,2,4-thiadiazole ring is sensitive to strong bases (e.g., hydroxide, alkoxides, organolithiums) which can trigger N–S bond cleavage and ring opening. Protocols must prioritize mild bases (e.g., , DIPEA).

Reactivity Visualization



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Figure 1: Reactivity profile of **N-methyl-1,2,4-thiadiazol-5-amine** highlighting functionalization vectors and stability risks.

Protocol Section 1: Functionalization of the Exocyclic Amine

The secondary amine is the most accessible handle. However, the electron-withdrawing nature of the thiadiazole ring reduces the nucleophilicity of this nitrogen compared to aniline.

Amide Coupling (Acylation)

Standard coupling reagents (HATU/EDC) often fail to drive conversion due to reduced nucleophilicity. Acid chlorides or anhydrides are preferred.

Reagents:

- Electrophile: Acid Chloride (

)

- Base: Pyridine or
(Avoid excess strong base)
- Solvent: DCM or THF (Anhydrous)
- Catalyst: DMAP (0.1 equiv) – Critical for rate acceleration.

Step-by-Step Protocol:

- Preparation: Dissolve
-methyl-1,2,4-thiadiazol-5-amine (1.0 equiv) in anhydrous DCM (
).
- Base Addition: Add pyridine (3.0 equiv). Cool to 0°C under
.
- Acylation: Dropwise add the acid chloride (1.2 equiv). If the reaction is sluggish, add DMAP (0.1 equiv).
- Reaction: Warm to RT and stir for 4–12 hours. Monitor by LCMS (Expect
shift).
- Workup: Quench with sat.
. Extract with DCM. Wash organic layer with dilute citric acid (to remove pyridine) followed by brine.
- Purification: Flash chromatography (MeOH/DCM gradient).

Buchwald-Hartwig Amination (N-Arylation)

Coupling this secondary amine with aryl halides creates tertiary amines. The choice of ligand is critical to prevent catalyst poisoning by the sulfur/nitrogen heterocycle.

Reagents:

- Catalyst:

or

- Ligand: Xantphos or BrettPhos (Bidentate ligands prevent chelation by the thiadiazole).

- Base:

(Preferred over NaOtBu to prevent ring degradation).

- Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Protocol:

- Charge: In a glovebox or under Argon, combine aryl bromide (1.0 equiv),

-methyl-1,2,4-thiadiazol-5-amine (1.2 equiv),

(2.0 equiv),

(5 mol%), and Xantphos (10 mol%) in a microwave vial.

- Solvent: Add anhydrous, degassed 1,4-Dioxane (

).

Cap the vial.

- Heating: Heat to 100°C (oil bath) or 110°C (microwave) for 2–4 hours.

- Filtration: Cool to RT. Filter through a Celite pad, eluting with EtOAc.

- Purification: Concentrate and purify via silica gel chromatography.

Expert Insight: If conversion is low, switch to the BrettPhos Pd G4 precatalyst, which is highly active for deactivated secondary amines.

Protocol Section 2: C-3 Ring Functionalization

Direct functionalization of the C-3 position is challenging but high-value. The C-5 amino group activates the ring sufficiently for electrophilic halogenation, enabling subsequent cross-

coupling.

Regioselective C-3 Bromination

Reagents:

- Brominating Agent: N-Bromosuccinimide (NBS)
- Solvent: Acetonitrile (MeCN) or DMF
- Temperature: 0°C to RT

Step-by-Step Protocol:

- Dissolution: Dissolve
-methyl-1,2,4-thiadiazol-5-amine (1.0 equiv) in MeCN (
). Cool to 0°C.
- Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Protect from light.
- Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by LCMS for the formation of the monobromide (
pattern).
- Workup: Dilute with EtOAc, wash with water and sodium thiosulfate solution (to quench bromine).
- Isolation: The product, 3-bromo-
-methyl-1,2,4-thiadiazol-5-amine, is often stable enough for isolation or can be used directly in Suzuki couplings.

C-H Arylation (Direct Arylation)

For attaching aryl groups to C-3 without pre-halogenation.

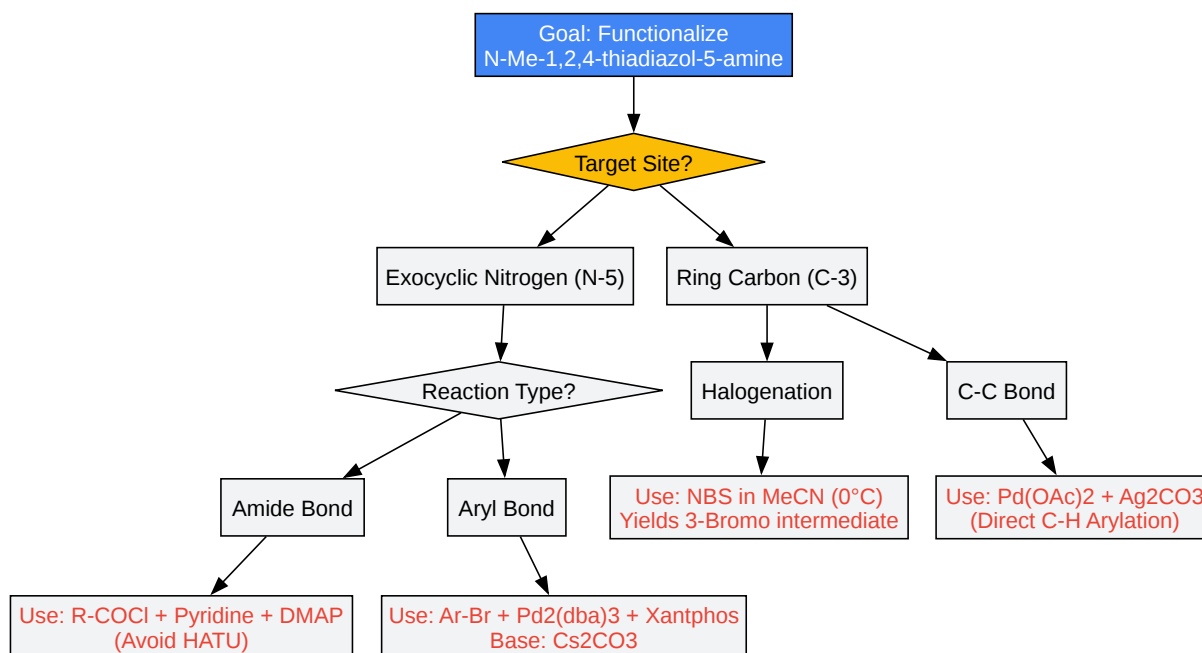
Reagents:

- Coupling Partner: Aryl Iodide ()
- Catalyst:
(10 mol%)
- Ligand:
or
- Base:
or
(Silver salts often assist in C-H activation of azoles).
- Solvent: DMF or DMA.

Troubleshooting & Optimization Guide

Issue	Probable Cause	Solution
Ring Decomposition	Base too strong (e.g., NaH, NaOtBu).	Switch to mild inorganic bases like or . Avoid nucleophilic bases.
Low Yield in Amide Coupling	Poor nucleophilicity of amine.	Use Acid Chlorides + DMAP. Avoid carboxylic acids/HATU. Heat to 50°C if necessary.
Catalyst Poisoning (Pd)	Sulfur/Nitrogen coordination to Pd.	Use strong chelating ligands (Xantphos, dppf) or bulky ligands (BrettPhos) to outcompete the heterocycle.
Regioselectivity (Alkylation)	Competition between N-exocyclic and N-ring.	Use steric bulk on the electrophile or perform reductive amination instead of direct alkylation.

Decision Tree for Reagent Selection



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Figure 2: Strategic decision tree for selecting reagents based on the desired structural modification.

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